2-Cyano-3-ethoxyacrylamide CAS number 82113-88-0
2-Cyano-3-ethoxyacrylamide CAS number 82113-88-0
An In-depth Technical Guide to 2-Cyano-3-ethoxyacrylamide (CAS 82113-88-0): A Versatile Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-3-ethoxyacrylamide (CAS No. 82113-88-0), a molecule of significant interest to researchers in medicinal chemistry and drug development. While data on this specific entity is focused, its core structure—the 2-cyanoacrylamide moiety—represents a pivotal pharmacophore and reactive intermediate. This document delves into the physicochemical properties, synthesis, and analytical characterization of this compound family. The primary focus is on the functional application of the 2-cyanoacrylamide scaffold as a "warhead" in the design of covalent inhibitors, particularly exploring the nuanced mechanism of reversible covalent inhibition. We will examine its application in targeting key enzymes such as Transforming growth factor-beta-activated kinase 1 (TAK1) and deubiquitinases (DUBs), and its role as a precursor in the synthesis of established pharmaceuticals. This guide is intended to serve as a foundational resource, blending theoretical principles with practical, field-proven methodologies for professionals in the field.
Introduction and Molecular Identity
2-Cyano-3-ethoxyacrylamide is an organic compound featuring a reactive α,β-unsaturated system.[1] The presence of two electron-withdrawing groups—a nitrile (-C≡N) and a carboxamide (-CONH₂)—on the α-carbon significantly influences the electronic properties of the adjacent carbon-carbon double bond. This electronic arrangement makes the molecule an excellent Michael acceptor, a characteristic that is astutely exploited in medicinal chemistry for the design of targeted covalent inhibitors.[2]
While 2-Cyano-3-ethoxyacrylamide itself is a specific chemical entity, it is most valuable when viewed as a representative of the broader class of 2-cyanoacrylamides. These scaffolds have emerged as privileged structures for creating inhibitors that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein.[2][3] This guide will address both the specific properties of the title compound and the extensive applications of its parent scaffold.
Physicochemical and Structural Properties
The fundamental properties of 2-Cyano-3-ethoxyacrylamide are summarized below. Understanding these characteristics is the first step in designing experiments, from synthesis and purification to formulation and in vitro assays.
| Property | Value | Source |
| CAS Number | 82113-88-0 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | Calculated |
| IUPAC Name | (2E)-2-cyano-3-ethoxyprop-2-enamide | [1] |
| SMILES | C(=C/OCC)(\C(N)=O)/C#N | [1] |
| InChIKey | ZLVJIUUJDJDJQG-SNAWJCMRSA-N | [1] |
Note: Experimental data on properties like solubility, melting point, and stability for this specific compound are not widely published. Researchers should perform empirical evaluations for their specific applications. A related compound, 2-Cyano-3-ethoxyacrylic acid, is noted to have a storage temperature of 2-8°C, suggesting that related acrylamides may also benefit from refrigerated storage to ensure stability.[4]
Synthesis and Purification
The synthesis of 2-cyanoacrylamide derivatives is most commonly achieved via the Knoevenagel condensation.[5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a compound with an active methylene group (like 2-cyanoacetamide) with an aldehyde or ketone.
For the title compound, 2-Cyano-3-ethoxyacrylamide, a logical synthetic route involves the reaction of 2-cyanoacetamide with an orthoformate, which serves as the source of the ethoxy-methylene group.
Protocol 3.1: General Synthesis via Knoevenagel Condensation
Causality: This protocol utilizes acetic anhydride as both a solvent and a dehydrating agent, driving the condensation reaction to completion. The reaction is heated to provide the necessary activation energy for the condensation between the weakly nucleophilic active methylene of 2-cyanoacetamide and the electrophilic orthoformate.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanoacetamide (1.0 eq) and triethyl orthoformate (1.5 eq).
-
Solvent/Catalyst Addition : Slowly add acetic anhydride (2.0-3.0 eq) to the mixture.
-
Reaction : Heat the reaction mixture to reflux (typically 120-130°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Reduce the volume under vacuum to remove excess acetic anhydride and other volatiles.
-
Isolation : Add cold water or a non-polar solvent like hexane to the residue to precipitate the crude product.
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Purification : Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Cyano-3-ethoxyacrylamide.
The 2-Cyanoacrylamide Scaffold in Drug Discovery
The true power of 2-Cyano-3-ethoxyacrylamide for drug development professionals lies in its core 2-cyanoacrylamide structure. This moiety is a precisely tunable electrophile, or "warhead," designed to react with nucleophilic residues on target proteins.
Mechanism of Action: Michael Addition
The electron-withdrawing properties of the cyano and amide groups render the β-carbon of the acrylamide highly electrophilic and susceptible to nucleophilic attack by amino acid side chains, most commonly the thiol group of cysteine. This reaction is a conjugate addition, or Michael addition.
Reversible vs. Irreversible Covalent Inhibition
Traditional acrylamide warheads typically form irreversible covalent bonds.[2] However, the dual activation by the cyano and amide groups in the 2-cyanoacrylamide scaffold increases the acidity of the α-carbon proton in the resulting covalent adduct.[2] This facilitates the reverse reaction, leading to a reversible covalent bond .
Causality: This reversibility is a significant advantage in modern drug design. It can reduce the potential for off-target toxicity associated with permanent protein modification while maintaining the high potency and prolonged pharmacodynamic effects of a covalent interaction.[2][3] The inhibitor can achieve a high degree of target occupancy at lower concentrations, but its dissociation allows for eventual clearance and reduces the risk of idiosyncratic toxicities.
Application: Targeting Kinases - TAK1 Inhibitors
Transforming growth factor-beta-activated kinase 1 (TAK1) is a critical node in signaling pathways that regulate inflammation and cell survival, such as the NF-κB and MAPK pathways.[2][3] Dysregulation of TAK1 is implicated in various cancers and inflammatory diseases. The 2-cyanoacrylamide moiety has been successfully incorporated into small molecules to create reversible covalent inhibitors of TAK1, targeting a cysteine residue in its active site.[3]
Application: Targeting Deubiquitinases (DUBs)
The ubiquitin-proteasome system is fundamental to cellular protein regulation. Deubiquitinase (DUB) enzymes, which remove ubiquitin from proteins, are key regulators of this process and have emerged as therapeutic targets. A library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity, identifying compounds that could inhibit DUBs and thereby bolster the host macrophage response against intracellular pathogens like norovirus and Listeria monocytogenes.[7] This highlights the scaffold's utility in developing host-directed therapies, an approach that may be less susceptible to pathogen resistance.[7]
Application: A Key Synthetic Intermediate
Beyond its use as a pharmacophore, the core structure is a valuable building block. The closely related ester, ethyl 2-cyano-3-ethoxyacrylate, is a key intermediate in several patented synthetic routes for Teriflunomide .[8][9] Teriflunomide is an immunomodulatory drug used to treat multiple sclerosis.[10] It functions by inhibiting the enzyme dihydroorotate dehydrogenase.[10] The synthesis involves the condensation of ethyl 2-cyano-3-ethoxyacrylate (or its hydrolyzed form) with 4-(trifluoromethyl)aniline.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, purity, and stability of 2-Cyano-3-ethoxyacrylamide. A multi-technique approach is recommended.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to the ethoxy group (triplet and quartet), a singlet for the vinyl proton, and characteristic shifts for the nitrile and carbonyl carbons.[11][12][13] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₆H₈N₂O₂).[14] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic stretches for N-H (amide), C≡N (nitrile), C=O (amide), and C=C (alkene) bonds. |
| HPLC-UV | Purity Determination | A single major peak at a characteristic retention time, with UV absorbance maxima typical for a conjugated system. |
Protocol 5.1: Purity Analysis by HPLC-UV
Causality: This reversed-phase method separates compounds based on polarity. The use of a C18 column, a polar mobile phase (water/acetonitrile), and a gradient elution ensures that the moderately polar analyte is retained and then eluted effectively, separating it from more polar or non-polar impurities.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm and 280 nm.
-
Sample Preparation : Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated using the area percent method.
Safety and Handling
Based on data for related cyanoacrylate and acrylamide compounds, 2-Cyano-3-ethoxyacrylamide should be handled with care.[15][16][17][18]
-
Hazards : May cause skin, eye, and respiratory irritation.[15][17] Harmful if swallowed, inhaled, or in contact with skin.[16][17] May cause skin sensitization.[15][19]
-
Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and a lab coat.[16][19]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17][19] Avoid all personal contact.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] As with related compounds, refrigeration (2-8°C) may be advisable for long-term stability.[4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]
Conclusion
2-Cyano-3-ethoxyacrylamide, CAS 82113-88-0, is more than a singular chemical entity; it is a gateway to the versatile and powerful 2-cyanoacrylamide scaffold. Its true value for the drug discovery professional is realized through understanding its role as a tunable, reversible covalent warhead. This unique reactivity profile allows for the development of potent and selective inhibitors for challenging targets like kinases and deubiquitinases, offering a sophisticated strategy to improve the therapeutic index over irreversible inhibitors. Furthermore, its utility as a synthetic intermediate underscores its foundational importance. By combining a thorough understanding of its synthesis, characterization, and mechanistic chemistry with stringent safety protocols, researchers can effectively leverage this scaffold to advance the frontiers of modern therapeutic development.
References
-
NextSDS. (n.d.). 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. Retrieved from [Link]
-
Antibodies. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Drugfuture. (n.d.). 2-CYANO-3-ETHOXYACRYLAMIDE. Retrieved from [Link]
-
Lee, G., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Retrieved from [Link]
-
ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet. Retrieved from [Link]
-
Perry, J. W., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(6), e00139-18. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]
- Li, G., et al. (2015). Method for synthesizing teriflunomide. CN104693070A. Google Patents.
- Santhakumar, S., et al. (2011). Process for preparing teriflunomide. US20110092727A1. Google Patents.
-
Amazon AWS. (2024, July 3). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-3-ethoxyacrylic acid. Retrieved from [Link]
-
PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]
-
New Drug Approvals. (2013). teriflunomide. Retrieved from [Link]
-
NextSDS. (n.d.). 2-CYANO-N-ETHYL-3-(3-PHENOXYPHENYL)ACRYLAMIDE — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide.
-
ResearchGate. (n.d.). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. Retrieved from [Link]
- Google Patents. (n.d.). WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
-
ResearchGate. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). MS spectra of (a) acrylamide and (b) 13 C3-acrylamide in a mixture of.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. 2-CYANO-3-ETHOXYACRYLAMIDE [drugfuture.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cyano-3-ethoxyacrylic acid | 71648-24-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20110092727A1 - process for preparing teriflunomide - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. itwcp.de [itwcp.de]
- 19. solutions.covestro.com [solutions.covestro.com]
